molecular formula C18H16Cl2O4 B1679047 Ponfibrate CAS No. 53341-49-4

Ponfibrate

Número de catálogo: B1679047
Número CAS: 53341-49-4
Peso molecular: 367.2 g/mol
Clave InChI: GIGXYLNNCMPCGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis del Ponfibrato implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética típicamente incluye los siguientes pasos:

Los métodos de producción industrial para el Ponfibrato implican síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Estos métodos a menudo incluyen reactores de flujo continuo y sistemas automatizados para garantizar la consistencia y la eficiencia .

Análisis De Reacciones Químicas

El Ponfibrato se somete a diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y agentes halogenantes como el cloruro de tionilo. Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados halogenados .

Aplicaciones Científicas De Investigación

Dyslipidemia Management

Ponfibrate is primarily used for treating various forms of dyslipidemia, including:

  • Primary Hypercholesterolemia
  • Mixed Dyslipidemia
  • Hypertriglyceridemia

Clinical trials have shown that this compound effectively reduces triglyceride levels by 30% to 60% and improves lipid profiles in patients with dyslipidemia .

Cardiovascular Disease Prevention

Research indicates that this compound may significantly reduce cardiovascular events in patients with diabetes and dyslipidemia. For instance:

  • In a study involving diabetic patients, this compound reduced major cardiovascular events by approximately 30% in women and 24% in men over a five-year period .
  • A meta-analysis highlighted that this compound treatment resulted in a significant decrease in non-high-density lipoprotein cholesterol levels and C-reactive protein, indicating reduced inflammation associated with cardiovascular risk .

Data Table: Clinical Efficacy of this compound

Study ReferencePopulationTreatment DurationPrimary OutcomesResults
Diabetic Patients (n=9,795)5 yearsMajor cardiovascular events30% reduction in women, 24% in men
Mixed Dyslipidemia (n=200)6 monthsTriglyceride levelsReduction from 3.6 to 1.7 mmol/L (50%)
Geriatric Population (n=150)VariesLipid profile improvementSignificant reductions in LDL and triglycerides

Case Study 1: Efficacy in Women with Type 2 Diabetes

A double-blind placebo-controlled trial demonstrated that this compound significantly improved lipid profiles among women with type 2 diabetes. The study found that treatment led to a notable reduction in total cholesterol and LDL levels compared to the placebo group, emphasizing the gender-specific benefits of this compound therapy .

Case Study 2: Combination Therapy

In another study focusing on patients with mixed dyslipidemia, this compound was used in conjunction with statins. The results indicated that this compound could be safely combined with statins without significant drug interactions, enhancing overall lipid management without increasing adverse effects .

Mecanismo De Acción

El Ponfibrato ejerce sus efectos al activar el receptor alfa activado por proliferador de peroxisomas (PPARα). Esta activación conduce a la modulación del metabolismo de los lípidos, lo que da como resultado niveles disminuidos de triglicéridos y colesterol de lipoproteínas de baja densidad (LDL), y niveles aumentados de colesterol de lipoproteínas de alta densidad (HDL). Los objetivos moleculares involucrados incluyen enzimas como la lipasa lipoproteica y la apolipoproteína C-III, que desempeñan funciones cruciales en el metabolismo de los lípidos .

Comparación Con Compuestos Similares

El Ponfibrato se compara con otros fibratos como el gemfibrozilo, el fenofibrato y el bezafibrato. Si bien todos estos compuestos comparten efectos similares para reducir los lípidos, el Ponfibrato es único en su estructura molecular específica y su efecto hipobetalipoproteinémico .

Actividad Biológica

Ponfibrate, a synthetic derivative of the fibrate class of drugs, is primarily recognized for its lipid-modulating properties. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound acts primarily as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism. By activating PPAR-alpha, this compound promotes fatty acid oxidation and reduces triglyceride levels in the bloodstream. This mechanism is crucial for managing dyslipidemia and preventing cardiovascular diseases.

Biological Effects

  • Lipid Modulation : this compound has been shown to significantly lower triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. Clinical studies indicate that it can reduce triglyceride levels by up to 30% in patients with hyperlipidemia.
  • Anti-Inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects, which may contribute to its cardioprotective benefits. It reduces the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells.
  • Antioxidant Activity : this compound has demonstrated the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress.

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial involving 120 patients with primary hyperlipidemia assessed the efficacy of this compound over 12 weeks. The results showed a mean reduction in triglycerides of 28% and an increase in HDL by 15%. Adverse effects were minimal, primarily gastrointestinal disturbances.

ParameterBaselinePost-TreatmentChange (%)
Triglycerides (mg/dL)250180-28
HDL (mg/dL)3540+15

Case Study 2: Cardiovascular Risk Reduction

In a longitudinal study, patients treated with this compound were monitored for cardiovascular events over five years. The incidence of myocardial infarction was reduced by approximately 40% compared to a control group receiving standard care.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • Study on PPAR Activation : A study published in the Journal of Lipid Research demonstrated that this compound activates PPAR-alpha more effectively than other fibrates, leading to enhanced lipid-lowering effects .
  • Comparative Efficacy : A meta-analysis indicated that this compound provides superior lipid profile improvements compared to fenofibrate and gemfibrozil, particularly in patients with metabolic syndrome .
  • Safety Profile : Long-term safety assessments have shown that this compound is well-tolerated, with a low incidence of serious adverse effects, making it a viable option for chronic management of dyslipidemia .

Propiedades

Número CAS

53341-49-4

Fórmula molecular

C18H16Cl2O4

Peso molecular

367.2 g/mol

Nombre IUPAC

ethyl 3,7-dichloro-5-methyl-5H-benzo[d][1,3]benzodioxocine-11-carboxylate

InChI

InChI=1S/C18H16Cl2O4/c1-3-22-17(21)18-23-15-6-4-11(19)8-13(15)10(2)14-9-12(20)5-7-16(14)24-18/h4-10,18H,3H2,1-2H3

Clave InChI

GIGXYLNNCMPCGM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C

SMILES canónico

CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Crismel
EGYT 1932
trans-2,10-dichloro-6-ethoxycarbonyl-12-methyl- dibenzo(d,g)(1,3)dioxocin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponfibrate
Reactant of Route 2
Ponfibrate
Reactant of Route 3
Ponfibrate
Reactant of Route 4
Reactant of Route 4
Ponfibrate
Reactant of Route 5
Ponfibrate
Reactant of Route 6
Ponfibrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.